(Rac)-Dalzanemdor
Description
Significance of NMDAR Function in Central Nervous System Physiology
NMDARs are ionotropic glutamate (B1630785) receptors that are fundamental to excitatory synaptic transmission throughout the central nervous system (CNS). nih.govresearchgate.net Their unique properties allow them to act as coincidence detectors, requiring the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, as well as the relief of a magnesium ion block through neuronal depolarization to become fully active. researchgate.netwikipedia.org This complex activation mechanism is central to their role in synaptic plasticity, the cellular basis for learning and memory. wikipedia.orgnih.gov
NMDARs are heterotetrameric structures composed of various subunits, primarily GluN1, GluN2 (A-D), and GluN3 (A-B). nih.govwikipedia.org The specific combination of these subunits dictates the receptor's functional and pharmacological properties, leading to a diversity of NMDAR subtypes with distinct roles in different brain regions and at various stages of development. nih.govmdpi.com
Key Functions of NMDARs in the CNS:
| Function | Description |
| Synaptic Plasticity | NMDAR activation is crucial for inducing both long-term potentiation (LTP) and long-term depression (LTD), processes that strengthen or weaken synaptic connections, respectively, and are fundamental for learning and memory formation. wikipedia.orgnih.gov |
| Neuronal Development | These receptors play a vital role in the development of the nervous system, including synaptogenesis and the refinement of neural circuits. nih.govresearchgate.net |
| Excitatory Neurotransmission | NMDARs contribute to the slow component of excitatory postsynaptic potentials, influencing the overall excitability of neurons. nih.gov |
Role of NMDAR Dysregulation in Neurobiological Pathways
Given their central role in CNS function, it is not surprising that dysregulation of NMDAR activity is implicated in the pathophysiology of a wide range of neurological and psychiatric disorders. nih.govumt.edu Both hypo- and hyper-activation of NMDARs can have detrimental effects on neuronal health and function.
NMDAR hypofunction, or reduced receptor activity, is a key feature in several conditions. nih.gov For example, in anti-NMDAR encephalitis, an autoimmune disorder, antibodies lead to the internalization and reduced number of NMDARs. nih.govjneurosci.org This loss of function is associated with psychosis and other neuropsychiatric symptoms. nih.gov There is also evidence suggesting that NMDAR hypofunction contributes to the cognitive deficits observed in schizophrenia and some neurodegenerative diseases. nih.govnih.gov
Conversely, excessive NMDAR activation can lead to excitotoxicity, a process where a massive influx of calcium ions into the neuron triggers a cascade of events leading to cell death. wikipedia.orgnih.gov This mechanism is thought to play a role in the neuronal damage seen in ischemic stroke, traumatic brain injury, and neurodegenerative conditions like Alzheimer's and Huntington's disease. nih.govwikipedia.orgfrontiersin.org
Disorders Associated with NMDAR Dysregulation:
| Disorder | Nature of Dysregulation |
| Schizophrenia | Hypofunction |
| Alzheimer's Disease | Excitotoxicity and altered signaling |
| Parkinson's Disease | Dysregulation of glutamatergic pathways |
| Huntington's Disease | Increased sensitivity to excitotoxicity |
| Epilepsy | Excessive activation |
| Anti-NMDAR Encephalitis | Antibody-mediated hypofunction |
Structure
3D Structure
Properties
Molecular Formula |
C27H43F3O2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26?/m1/s1 |
InChI Key |
BVBRUQYHUXKZMQ-SYSXWNJDSA-N |
Isomeric SMILES |
C[C@H](CCC(C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C |
Canonical SMILES |
CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C |
Origin of Product |
United States |
Chemical and Structural Investigations of Rac Dalzanemdor
Synthetic Pathways and Methodologies for (Rac)-Dalzanemdor
The synthesis of complex organic molecules like this compound involves multi-step processes. smolecule.com While specific proprietary details of its synthesis are not fully public, general principles of organic synthesis and information on related compounds provide insight into the likely methodologies.
Precursor Compounds and Starting Materials
The synthesis of this compound originates from the neurosteroid 24(S)-hydroxycholesterol, which serves as a key chemical starting point. researchgate.net The creation of dalzanemdor (B11931302) and its analogs involves modifications to this parent molecule. The process often requires addressing challenges in chemoselectivity and stereoselectivity, particularly when introducing specific chemical groups like 3β-methyl groups. researchgate.net
Stereoselective Synthesis Approaches
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is critical for the biological activity of dalzanemdor. Stereoselective synthesis techniques are employed to control the formation of the desired stereoisomers. For instance, in the synthesis of related steroidal compounds, reagents like methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) in conjunction with Grignard reagents have been used to ensure the correct stereoselective introduction of methyl groups. researchgate.net Such methods are crucial for producing the specific spatial orientation of functional groups that define the compound's interaction with the NMDA receptor. The development of highly stereoselective procedures is a significant focus in the synthesis of complex molecules like dalzanemdor, often aiming for high diastereomeric and enantiomeric purity. uniroma1.it
Chemical Derivatization and Analog Generation
The development of dalzanemdor is part of a broader exploration into neuroactive steroids and their therapeutic potential. researchgate.net Starting from the 24(S)-hydroxycholesterol scaffold, researchers have created various analogs to understand the structure-activity relationship (SAR) and optimize pharmacokinetic properties. researchgate.netresearchgate.net This involves systematically modifying different parts of the molecule and assessing how these changes affect its potency and efficacy as an NMDA receptor positive allosteric modulator. researchgate.net For example, analogs such as SGE-301 and SGE-550 have been synthesized to investigate the structural requirements for NMDAR modulation. researchgate.netpatsnap.com This process of generating and testing analogs is fundamental to medicinal chemistry and drug discovery. acs.org
Structural Analogs and Related Neuroactive Steroids
Dalzanemdor belongs to a class of neuroactive steroids that are structurally related and often derived from cholesterol and its metabolites.
Derivation from 24(S)-Hydroxycholesterol
Dalzanemdor is a synthetic analog of 24(S)-hydroxycholesterol, an endogenous neurosteroid. wikipedia.org 24(S)-hydroxycholesterol itself is a positive allosteric modulator of the NMDA receptor, and its levels have been correlated with cognitive performance. bioworld.comresearchgate.net The discovery that 24(S)-hydroxycholesterol can modulate NMDA receptors spurred the development of synthetic analogs like dalzanemdor with potentially improved drug-like properties. researchgate.netresearchgate.net
Exploration of Steroidal Scaffold Modifications
The steroidal scaffold of 24(S)-hydroxycholesterol provides a template for designing new neuroactive compounds. researchgate.net By making modest changes to this scaffold, scientists can develop novel positive allosteric modulators of the NMDA receptor. researchgate.net These modifications are aimed at enhancing potency, selectivity for different NMDA receptor subtypes, and pharmacokinetic profiles. The exploration of these modifications has led to the identification of other neuroactive steroids with potential therapeutic applications. patsnap.com
Structure-Activity Relationships (SAR) of this compound and Analogs
The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been a critical aspect of its development, aiming to optimize its potency, efficacy, and pharmacokinetic properties as an NMDA receptor PAM.
Identification of Key Pharmacophores for NMDAR Positive Allosteric Modulation
The foundational pharmacophore for this class of compounds is the endogenous neurosteroid 24(S)-hydroxycholesterol. acs.org Key structural features essential for positive allosteric modulation of the NMDA receptor have been identified through the study of Dalzanemdor and its analogs. These features generally include a steroidal backbone and specific functional groups that interact with the allosteric binding site on the NMDA receptor complex. nih.govmdpi.com The allosteric binding site for these modulators is distinct from the binding sites for the primary agonists, glutamate (B1630785) and glycine (B1666218). nih.govnih.gov
The general pharmacophore model for this class of NMDA receptor PAMs includes:
A rigid steroidal core that provides the structural scaffold for the molecule.
A hydroxyl group at the C3 position of the steroid, which is a common feature among neuroactive steroids.
A hydroxylated side chain at the C17 position, which is crucial for the modulatory activity. The specific configuration and substitutions on this side chain significantly influence potency and efficacy.
Impact of Structural Modifications on Modulatory Activity
Systematic structural modifications of the 24(S)-hydroxycholesterol scaffold have led to the identification of compounds with improved drug-like properties. The development of Dalzanemdor from its parent compound, 24(S)-HC, involved modifications to enhance its pharmacokinetic profile, such as oral bioavailability and half-life, while maintaining or improving its modulatory activity on the NMDA receptor. researchgate.net
Research into analogs has demonstrated that alterations to the side chain at C17 can have a profound impact on activity. For instance, the introduction of fluorine atoms, as seen in Dalzanemdor's trifluoro-hydroxy-methylhexan-2-yl side chain, can significantly affect the compound's potency and metabolic stability. wikipedia.org
Below is a data table summarizing the impact of certain structural modifications on the modulatory activity of Dalzanemdor analogs.
| Compound/Analog | Structural Modification from 24(S)-HC | Impact on NMDAR Modulatory Activity |
| 24(S)-Hydroxycholesterol | Parent Compound | Endogenous PAM of NMDA receptors. acs.org |
| This compound (SAGE-718) | Introduction of a trifluoro-hydroxy-methylhexan-2-yl side chain at C17. wikipedia.org | Potent NMDAR PAM with an optimized pharmacokinetic profile for oral dosing. researchgate.net |
| SGE-301 | An analog of 24-hydroxycholesterol. patsnap.com | Enhances long-term potentiation and improves cognition in preclinical studies. researchgate.net |
Stereochemical Influences on Allosteric Potency and Efficacy
Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs like Dalzanemdor. ijpsjournal.comnih.gov The spatial arrangement of atoms within the molecule can significantly influence its interaction with the chiral environment of the receptor binding site, affecting both potency and efficacy. researchgate.net
For neuroactive steroids, the stereochemistry of the steroid core and the side chain are both critical determinants of their modulatory effects. The specific stereoisomer of a compound may exhibit greater activity or a different pharmacological profile compared to its enantiomer or diastereomers. nih.gov
Molecular and Cellular Pharmacology of Rac Dalzanemdor
Mechanism of NMDAR Positive Allosteric Modulation by (Rac)-Dalzanemdor
This compound functions by binding to an allosteric site on the NMDA receptor, a location distinct from the binding sites for the primary agonists, glutamate (B1630785) and glycine (B1666218). This interaction enhances the receptor's response to these agonists. As a PAM, this compound is thought to help restore normal receptor function in conditions where it may be hypoactive.
Research indicates that this compound potentiates NMDA receptor function across various subtypes. In vitro studies using cultured neurons have shown that it enhances the activity of recombinant NMDA receptors containing the GluN1 subunit in combination with any of the GluN2A, GluN2B, GluN2C, or GluN2D subunits. The compound demonstrates near equipotency across these different subtypes. One study noted that SAGE-718 potentiated NMDA receptor currents with less than a 5-fold difference in selectivity among the GluN2 subunits.
Table 1: Subtype Specificity of this compound (SAGE-718)
| NMDAR Subunit Composition | Modulatory Effect | Potency |
| GluN1/GluN2A | Potentiation | Equipotent (<5-fold difference) |
| GluN1/GluN2B | Potentiation | Equipotent (<5-fold difference) |
| GluN1/GluN2C | Potentiation | Equipotent (<5-fold difference) |
| GluN1/GluN2D | Potentiation | Equipotent (<5-fold difference) |
This table summarizes the broad-spectrum positive allosteric modulation of this compound across the main NMDA receptor subtypes. Data sourced from electrophysiological studies on recombinant receptors.
This compound is an analogue of the endogenous neurosteroid 24(S)-hydroxycholesterol. It is hypothesized to bind to a site similar to that of other neurosteroids. The binding site for neurosteroids is thought to be located at the extracellular vestibule of the receptor's ion channel pore, becoming accessible after the receptor is activated. This site is distinct from the agonist (glutamate) and co-agonist (glycine) binding sites.
The binding of PAMs like this compound likely occurs within the transmembrane domains (TMDs) at the interface between different receptor subunits. Structural elements such as the pre-M1 helix and the M3 and M4 domains of adjacent subunits are considered key determinants for the action of neurosteroid modulators. This suggests that this compound may act at the same general site as a range of other NMDAR positive allosteric modulators.
The positive allosteric modulation by this compound primarily involves an increase in the channel open probability. This means that when agonists are bound, the receptor is more likely to open and allow ion flow. One study using in vitro electrophysiology demonstrated that SAGE-718 increased the amplitude of NMDA receptor excitatory postsynaptic potentials (EPSPs) without affecting their decay kinetics.
This mechanism aligns with what is often classified as a Type I PAM effect. Type I PAMs enhance the maximum current of the receptor without significantly altering the agonist's potency (EC50) or the channel's deactivation kinetics. In contrast, Type II PAMs typically shift the agonist EC50 to lower values and slow the deactivation kinetics. By increasing the EPSP amplitude without prolonging its duration, this compound enhances synaptic transmission in a manner that preserves the temporal characteristics of the signal.
Receptor Interaction Studies in Cell-Based Systems
The interaction of this compound with the NMDA receptor has been characterized primarily through functional assays in various cell-based models.
Specific data from direct ligand binding assays for this compound, such as Ki values from radioligand displacement studies (e.g., using [3H]MK-801), are not widely reported in publicly available literature. The characterization of its interaction with the NMDA receptor has predominantly relied on functional electrophysiological measurements rather than direct binding affinity determination.
Electrophysiological studies have been crucial in defining the functional profile of this compound. Two-electrode voltage clamp recordings from Xenopus oocytes expressing recombinant rat GluN1/GluN2A receptors have been used to quantify its potentiation effects. In this system, SAGE-718 was shown to potentiate NMDA receptor currents with a specific potency and maximal effect.
Furthermore, studies on native receptors in mammalian neurons have confirmed these findings. Recordings from rat striatal medium spiny neurons showed that SAGE-718 potentiates evoked NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs). This demonstrates that the compound is effective on endogenously expressed, fully assembled receptors in a neuronal context.
Table 2: Electrophysiological Profile of this compound (SAGE-718)
| Experimental System | Receptor Subtype | Measurement | Result |
| Xenopus Oocytes | Recombinant rat GluN1/GluN2A | EC50 (Potency) | 86 nM |
| Xenopus Oocytes | Recombinant rat GluN1/GluN2A | Emax (Maximal Effect) | 310% potentiation |
| Rat Striatal Medium Spiny Neurons | Native NMDA Receptors | EPSP Amplitude | Increased |
| Rat Striatal Medium Spiny Neurons | Native NMDA Receptors | EPSP Decay Kinetics | No effect |
This table presents key findings from in vitro electrophysiological studies characterizing the functional effects of this compound on NMDA receptors.
Biochemical Signaling Pathway Elucidation
This compound is a positive allosteric modulator (PAM) of the NMDA receptor. nih.govalzdiscovery.org Unlike direct agonists that activate the receptor, this compound enhances the receptor's response to its endogenous agonists, glutamate and a co-agonist like glycine or D-serine. alzdiscovery.org This modulation is thought to occur by increasing the probability of the ion channel opening when an agonist is bound. nih.gov
Preclinical research using in vitro electrophysiology has provided a detailed characterization of this mechanism. In studies with HEK cells stably expressing various NMDA receptor subtypes, this compound was shown to potentiate currents from all tested subtypes, specifically those containing GluN1 paired with GluN2A, GluN2B, GluN2C, or GluN2D subunits. nih.govresearchgate.net This suggests that this compound acts as a pan-NMDA receptor PAM. researchgate.net The potentiation was observed to be equipotent across these different subtypes. nih.gov Further mechanistic insight comes from experiments with the NMDA receptor open-channel blocker ketamine. This compound was found to increase the rate at which ketamine unblocks the GluN1/GluN2A receptor channel in vitro. nih.gov This finding supports the hypothesis that the compound's primary signaling mechanism is an increase in the channel's open probability. nih.gov
Table 1: In Vitro Potentiation of Human NMDA Receptor Subtypes by this compound This table summarizes the potency (EC50) and maximum efficacy (Emax) of this compound on different NMDA receptor subtypes expressed in HEK cells, as measured by automated patch-clamp electrophysiology.
| Receptor Subtype | EC50 (nM) | Emax (% increase over vehicle) |
|---|---|---|
| GluN1/GluN2A | 86 | 310% |
| GluN1/GluN2B | 79 | 370% |
| GluN1/GluN2C | 150 | 86% |
| GluN1/GluN2D | 430 | 130% |
Data sourced from Beckley et al., 2023, as reported in ResearchGate. researchgate.net
Cellular Responses to this compound
The biochemical activity of this compound as an NMDA receptor PAM translates into specific modulatory effects on neuronal function at the cellular level, as demonstrated in various in vitro systems.
In electrophysiological recordings from striatal medium spiny neurons, this compound was shown to directly modulate neuronal excitability by enhancing NMDA receptor-mediated currents. nih.gov Specifically, the application of the compound led to an increase in the amplitude of the NMDA receptor excitatory postsynaptic potential (EPSP). nih.govresearchgate.net Notably, this enhancement of the EPSP amplitude occurred without affecting the decay kinetics of the potential. nih.gov This indicates that while this compound boosts the magnitude of the excitatory signal mediated by the NMDA receptor, it does not prolong it, suggesting a precise modulatory effect on neuronal excitability.
NMDA receptors are fundamentally involved in synaptic plasticity, the cellular mechanism underlying learning and memory. alzdiscovery.orgnih.gov Processes such as long-term potentiation (LTP) are heavily dependent on NMDA receptor activation. nih.govresearchgate.net As a positive allosteric modulator that enhances NMDA receptor function, this compound is positioned to facilitate the molecular events that lead to synaptic plasticity. researchgate.net Its parent compound, the endogenous neurosteroid 24(S)-hydroxycholesterol, has been shown in preclinical studies to restore LTP in models of NMDA receptor hypofunction. nih.govresearchgate.net By increasing the amplitude of NMDA receptor-mediated EPSPs, this compound directly influences a key component required for the induction of LTP. nih.govresearchgate.net
A critical consideration for compounds that enhance excitatory neurotransmission is the potential for over-activation of NMDA receptors, which can lead to excitotoxicity and seizure-like activity. alzdiscovery.orgnih.gov Preclinical safety evaluations of this compound have specifically addressed this risk. In vitro studies using multielectrode array (MEA) platforms to monitor neuronal network activity have demonstrated that the compound does not appear to have seizurogenic potential. axionbiosystems.com Further research has confirmed that this compound did not produce epileptiform activity in cellular models. nih.gov This suggests that its modulatory action remains within a physiological range, enhancing NMDA receptor function without inducing the excessive stimulation that can trigger neurotoxic pathways. nih.govnih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| SAGE-718 |
| Glutamate |
| Glycine |
| D-serine |
| Ketamine |
Preclinical Pharmacological Characterization of Rac Dalzanemdor
In Vitro Pharmacological Profiling
In vitro studies have been crucial in defining the molecular mechanism of dalzanemdor (B11931302). It is characterized as a potent, pan-subunit NMDAR PAM. researchgate.netnih.gov Functional assays in cultured neurons and recombinant systems demonstrate that dalzanemdor enhances the activity of NMDA receptors containing any of the four GluN2 subunits (A-D) when paired with the obligatory GluN1 subunit. researchgate.netresearchgate.net This broad potentiation across different NMDA receptor subtypes is a key feature of its pharmacological profile. researchgate.net
The primary mechanism of action is an increase in the channel open probability, which enhances the receptor's function. researchgate.net This was demonstrated in electrophysiology experiments where dalzanemdor increased the amplitude of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in medium spiny neurons from the striatum without affecting the decay kinetics. researchgate.net Furthermore, in vitro competition assays were utilized to evaluate its interactions at the NMDA receptor. sec.gov Studies also indicate that dalzanemdor may be most effective in conditions where receptor function is low, such as in the presence of low concentrations of glutamate (B1630785) or the endogenous PAM 24(S)-Hydroxycholesterol (24(S)-HC). researchgate.net
Table 1: In Vitro Functional Profile of (Rac)-Dalzanemdor
| Target | Function | Subunit Activity | Mechanism of Action |
|---|
This compound was designed to be a highly selective modulator of NMDA receptors. The strategic goal of its development program was to create a compound with high selectivity to ensure better tolerability and reduce the likelihood of off-target side effects commonly associated with less specific CNS therapies. While detailed screening data against a wide panel of other neurotransmitter receptors is not extensively published in the reviewed literature, the compound is consistently described based on its specific action on NMDARs. drughunter.comnih.gov Notably, preclinical safety assessments showed that dalzanemdor did not induce epileptiform activity in seizure models or cause neurodegeneration after chronic administration, outcomes that suggest a clean profile devoid of excessive, non-specific CNS stimulation. researchgate.net
In Vivo Pharmacological Studies in Animal Models
To assess the therapeutic potential of dalzanemdor in conditions of NMDA receptor hypofunction, researchers have utilized several established animal models. drughunter.com These models are designed to replicate the cognitive and physiological deficits associated with reduced NMDAR signaling.
The primary models used include:
Pharmacologically Induced Models : These involve the administration of NMDAR antagonists to healthy animals to induce a state of receptor hypofunction. Specific agents used in dalzanemdor's preclinical testing include phencyclidine (PCP) and ketamine, both of which are non-competitive blockers of the NMDAR channel. drughunter.comresearchgate.netnih.gov
Cholesterol Depletion Model : This model is based on the inhibition of 7-dehydrocholesterol (B119134) reductase, which leads to a depletion of both cholesterol and the endogenous NMDAR modulator 24(S)-HC. researchgate.net This creates a state of NMDAR hypofunction relevant to certain metabolic disorders. drughunter.comresearchgate.net
Table 2: Animal Models Used in Preclinical Evaluation of this compound
| Model Type | Description | Purpose |
|---|---|---|
| Pharmacological (Phencyclidine) | Subchronic administration of PCP to induce social and cognitive deficits. researchgate.net | To model NMDAR hypofunction relevant to psychiatric and cognitive disorders. researchgate.net |
| Pharmacological (Ketamine) | Acute administration of ketamine to induce electrophysiological changes. researchgate.net | To assess target engagement by measuring the reversal of ketamine-induced effects on brain activity. researchgate.net |
In animal models, dalzanemdor demonstrated the ability to modulate key electrophysiological parameters, providing evidence of target engagement within the CNS. drughunter.com In one key study, electroencephalogram (EEG) recordings were used to measure brain activity. The administration of the NMDAR antagonist ketamine is known to cause a characteristic increase in gamma frequency band power. researchgate.net Treatment with dalzanemdor was shown to accelerate the rate of recovery from this ketamine-evoked increase in gamma power, suggesting it effectively counteracted the antagonist's effects at the receptor level. researchgate.net This normalization of aberrant brain electrical activity in a model of NMDAR hypofunction supports its mechanism of action in vivo. drughunter.comresearchgate.net
A primary goal of dalzanemdor's development is the treatment of cognitive impairment. mdpi.com Preclinical studies have shown that it can ameliorate behavioral deficits in animal models of NMDAR hypofunction. drughunter.comresearchgate.net In a model where social deficits were induced by the subchronic administration of phencyclidine (PCP), dalzanemdor was able to reverse these deficits. researchgate.net Furthermore, it successfully ameliorated both behavioral and electrophysiological deficits that arose from the cholesterol and 24(S)-HC depletion model. researchgate.net These findings indicate that by positively modulating NMDARs, dalzanemdor can rescue cognitive and functional impairments caused by receptor hypoactivity. drughunter.com
Table 3: Summary of In Vivo Efficacy of this compound
| Animal Model | Deficit Type | Outcome of Dalzanemdor Administration |
|---|---|---|
| Phencyclidine-Induced Hypofunction | Social Deficits | Amelioration of deficits. researchgate.net |
| Cholesterol & 24(S)-HC Depletion | Behavioral & Electrophysiological Deficits | Amelioration of deficits. researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (SAGE-718) |
| 24(S)-Hydroxycholesterol (24(S)-HC) |
| Allopregnanolone |
| Edonerpic |
| Elayta |
| EX039 |
| ExPlas |
| Glutamate |
| Glycine (B1666218) |
| Ketamine |
| MW150 |
| Neflamapimod |
| Phencyclidine (PCP) |
| Risperidone |
| SGE-301 |
Assessment of Neurophysiological Activity in Animal Models
In preclinical evaluations, this compound, also known as SAGE-718, has been assessed for its neurophysiological activity, particularly concerning the potential for inducing epileptiform (seizure-like) activity. In vitro studies utilizing a multiplatform approach, including the noninvasive Maestro multielectrode array (MEA) platform, have demonstrated that the compound does not appear to have seizurogenic potential. axionbiosystems.com These findings are crucial in the early characterization of a neurologically active compound, suggesting a favorable safety profile in this regard. Further preclinical research has shown that this compound can ameliorate behavioral and electrophysiological deficits in animal models of N-methyl-D-aspartate (NMDA) hypofunction. sagerx.com
Preclinical Pharmacokinetic Profiles of this compound
The preclinical pharmacokinetic profile of this compound has been investigated in various animal models to understand its absorption, distribution, metabolism, and elimination (ADME) properties. These studies are fundamental in predicting the compound's behavior in humans and establishing a basis for clinical dosing regimens.
This compound has demonstrated good oral bioavailability in preclinical species. sagerx.com Specifically, in dogs, the oral bioavailability of dalzanemdor was reported to be between 30% and 73%. nih.gov This characteristic is advantageous for its development as an oral therapeutic agent.
A critical attribute for a centrally acting agent is its ability to cross the blood-brain barrier. Preclinical studies have confirmed that this compound is brain penetrant. alzdiscovery.org In rats, the brain-to-plasma ratio was found to be 5.3, indicating significant distribution into the central nervous system. nih.gov
The half-life of a drug is a key determinant of its dosing frequency. In preclinical models, this compound has shown a half-life that supports the potential for once-daily dosing. sagerx.comnih.gov In rats, the half-life was determined to be 26.3 hours in plasma and 30.7 hours in the brain. alzdiscovery.org Furthermore, it was noted that the half-life in the brain is at least as long as the half-life in plasma. nih.gov
Data Tables
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Value |
| Oral Bioavailability | Dog | 30% - 73% nih.gov |
| Brain:Plasma Ratio | Rat | 5.3 nih.gov |
| Clearance | - | Low Hepatic Clearance nih.gov |
| Half-life (Plasma) | Rat | 26.3 hours alzdiscovery.org |
| Half-life (Brain) | Rat | 30.7 hours alzdiscovery.org |
Analytical Methodologies for Rac Dalzanemdor Research
Spectroscopic Characterization Techniques
The foundational step in the analysis of any new chemical entity is its structural elucidation and characterization. For (Rac)-Dalzanemdor, this involves a combination of spectroscopic methods that provide detailed information about its molecular structure and composition.
Mass spectrometry is a key technique used to determine the molecular weight and elemental formula of this compound. bioscience.co.uk This technique provides a precise mass-to-charge ratio, confirming the compound's identity. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, is employed to map out the carbon-hydrogen framework of the molecule. These NMR techniques provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is crucial for a complex steroidal derivative like this compound.
While specific spectroscopic data for this compound is often proprietary, the general approach for similar complex molecules involves these standard techniques to ensure the correct structure is synthesized and used in further studies.
Chromatographic Separation and Purity Assessment
Ensuring the purity of a drug candidate is critical for both research and potential therapeutic use. Chromatographic techniques are the gold standard for separating a compound from any impurities, byproducts, or related substances.
High-Performance Liquid Chromatography (HPLC) is a primary method used for the purity assessment of this compound. researchgate.net HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and solvent system, researchers can resolve this compound from any potential impurities. The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram.
In a study evaluating the asiaticoside (B1665284) content in Centella asiatica, a similar HPLC method was utilized to identify and quantify the compound by using a calibration curve. researchgate.net This approach is standard for quantifying the purity of pharmaceutical compounds.
Quantitative Bioanalytical Methods for Preclinical Samples
To understand the pharmacokinetic profile of this compound, which describes how the body absorbs, distributes, metabolizes, and excretes the drug, sensitive and specific quantitative bioanalytical methods are required. These methods are essential for measuring the concentration of the drug in biological samples such as plasma and brain tissue. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative bioanalysis of small molecules like this compound in preclinical samples. researchgate.net This method offers high selectivity and sensitivity, allowing for the detection and quantification of the compound at very low concentrations. researchgate.net
In first-in-human, dose-finding studies, plasma samples were collected to analyze the pharmacokinetics of dalzanemdor (B11931302). nih.gov The data from these bioanalytical results were crucial for determining pharmacokinetic parameters. nih.gov For instance, the lower limit of quantification (LLOQ) in plasma was established at 1 ng/mL. researchgate.net The pharmacokinetic analyses included determining the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC). researchgate.net
A study on an alternative bioanalytical approach for anticancer drugs in mice highlighted the use of diluted whole blood for pharmacokinetic studies, which can be a valuable technique in preclinical research where sample volume is limited. nih.gov This method demonstrated that AUC values from blood were comparable to those from plasma. nih.gov
Metabolite Identification and Profiling in Biological Matrices
After administration, this compound is metabolized by the body into various other compounds known as metabolites. Identifying and profiling these metabolites is a critical aspect of drug development to understand the complete disposition of the drug and to identify any potentially active or toxic metabolites.
Mass spectrometry-based techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, are powerful tools for metabolite identification. These methods allow for the detection and structural elucidation of metabolites in complex biological matrices like plasma, urine, and feces.
In the context of Huntington's disease, there is an interest in how dalzanemdor may influence the metabolism of molecules like 24(S)-hydroxycholesterol (24S-OHC), a major metabolite of cholesterol in the brain. researchgate.net Studies have utilized LC-MS/MS to measure plasma levels of 24(S)-OHC and other related oxysterols to investigate their relationship with disease progression and the effects of NMDAR modulators. researchgate.netresearchgate.net While not directly identifying metabolites of dalzanemdor itself, this research highlights the analytical methodologies used to study its impact on endogenous metabolic pathways.
The investigation into the metabolism of dalzanemdor would involve incubating the drug with liver microsomes or hepatocytes in vitro, followed by analysis of the resulting mixture using LC-HRMS to identify potential metabolic soft spots on the molecule. Subsequent in vivo studies in animal models would then confirm the presence of these metabolites in biological fluids.
Computational and Biophysical Studies of Rac Dalzanemdor
Molecular Docking and Dynamics Simulations with NMDAR
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as (Rac)-Dalzanemdor, and its receptor, in this case, the NMDA receptor (NMDAR). embopress.orgrjeid.com These methods provide insights into the binding mode, affinity, and stability of the ligand-receptor complex at an atomic level.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net For a compound like this compound, docking studies would be instrumental in identifying the specific binding site on the NMDAR and the key amino acid residues involved in the interaction. Following docking, molecular dynamics simulations can be employed to study the time-dependent behavior of the complex. embopress.org MD simulations provide a detailed view of the conformational changes in both the ligand and the receptor upon binding, offering a deeper understanding of the allosteric modulation mechanism. rjeid.com
While specific molecular docking and dynamics simulation studies for this compound are not widely available in the public domain, the general methodology for studying NMDAR modulators involves creating a 3D model of the receptor and then computationally placing the ligand into potential binding pockets. embopress.org The stability of these interactions would then be assessed over time through simulations in a mimicked physiological environment. embopress.org
Ligand-Receptor Interaction Modeling
Ligand-receptor interaction modeling focuses on the specific forces and bonds that stabilize the association between a ligand and its target protein. mdpi.com These interactions are fundamental to the ligand's biological activity. The primary interactions typically modeled include:
Hydrogen Bonds: These are crucial for the specificity of binding.
Van der Waals Forces: These are weaker, short-range interactions that are numerous in a well-fitted binding pocket.
Ionic Bonds: These occur between charged groups on the ligand and receptor.
For this compound, a derivative of the neurosteroid 24S-hydroxycholesterol, its interaction with the NMDA receptor is expected to be multifaceted. wikipedia.org Modeling would likely reveal a combination of hydrophobic interactions driven by its sterol backbone and specific hydrogen bonds from its hydroxyl groups to polar residues within the NMDAR binding site. The development of mathematical models can further help in understanding the kinetics and dynamics of these interactions. rsc.org While detailed public-domain studies on the specific interactions of this compound are limited, the principles of ligand-receptor modeling are central to its rational drug design and optimization. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their activity. mdpi.com
In the context of NMDAR modulators, QSAR studies are invaluable for:
Identifying key structural features that enhance or diminish the modulatory activity.
Predicting the activity of new, unsynthesized compounds.
Guiding the design of more potent and selective modulators.
A QSAR study on a series of compounds related to this compound would involve aligning the molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). rsc.org These descriptors would then be correlated with their experimentally determined activities on the NMDA receptor to build a predictive model. Although specific QSAR analyses featuring this compound are not readily found in published literature, this methodology is a cornerstone in the development of novel NMDAR modulators. rsc.org
Prediction of Pharmacokinetic Properties
The prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery process. mdpi.com In silico tools are frequently used to predict these pharmacokinetic properties early in development to identify potential liabilities. biorxiv.orgresearchgate.net
For this compound, its chemical structure can be used to computationally predict its ADMET profile. These predictions help in anticipating its behavior in the body, such as its ability to cross the blood-brain barrier, its metabolic stability, and potential toxicities. mdpi.com
Below is a table of predicted pharmacokinetic properties for this compound based on its chemical structure, generated using in silico modeling tools.
| Property Category | Predicted Parameter | Predicted Value |
| Absorption | Water Solubility | -4.808 log(mol/L) |
| Caco-2 Permeability | 0.499 log Papp | |
| Intestinal Absorption (Human) | 93.35% | |
| Distribution | VDss (human) | 0.452 log(L/kg) |
| Fraction Unbound (human) | 0.096 | |
| BBB Permeability | -0.125 logBB | |
| Metabolism | CYP2D6 Substrate | Yes |
| CYP3A4 Substrate | Yes | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No | |
| Excretion | Total Clearance | 0.603 log(ml/min/kg) |
| Toxicity | hERG I Inhibitor | No |
| Hepatotoxicity | Yes | |
| Skin Sensitisation | No |
Disclaimer: The data in this table is generated from in silico predictions and should be considered as an estimation. Experimental validation is required to confirm these properties.
Future Directions in Rac Dalzanemdor Research and Nmdar Modulation
Elucidation of Comprehensive Allosteric Mechanisms
A primary frontier in NMDAR therapeutic development is achieving a complete understanding of the allosteric modulation of the receptor. doi.org Positive allosteric modulators (PAMs) like (Rac)-Dalzanemdor bind to a site on the receptor distinct from the agonist binding site, offering a more subtle way to enhance receptor function without causing over-activation. nih.govexlibrisgroup.com Future research must move beyond simply identifying PAMs and delve into the precise conformational changes they induce in the NMDAR complex. portlandpress.com
Key future research activities will include:
High-Resolution Structural Biology: Utilizing techniques like cryo-electron microscopy (cryo-EM) to visualize NMDARs in various functional states while bound to different PAMs. portlandpress.com This can reveal how these modulators stabilize the receptor in an active conformation.
Molecular Dynamics Simulations: Combining structural data with computational simulations to model the dynamic movements of the receptor domains (amino-terminal domain, ligand-binding domain) in response to PAM binding. portlandpress.com This can elucidate the precise chain of events leading to increased channel opening probability or altered deactivation kinetics. nih.gov
Mechanism-Based Profiling: Systematically characterizing how different PAMs affect agonist potency, channel open probability, and deactivation times. nih.gov Studies have shown that structurally related PAMs can have distinct effects on these parameters, suggesting that different mechanisms can be fine-tuned to achieve desired therapeutic outcomes. nih.gov For instance, some PAMs increase the maximal response to both glutamate (B1630785) and the co-agonist glycine (B1666218), while others may only affect the potency of one. nih.gov Understanding these subtleties is crucial for designing next-generation modulators.
Development of Advanced Preclinical Models for NMDAR Modulation
The translation of preclinical findings to clinical success has been a significant challenge, as highlighted by the this compound trials. sagerx.comhdbuzz.net A critical future direction is the development and validation of more predictive preclinical models that better replicate the human disease state. mdpi.com
Future advancements in preclinical models are expected in the following areas:
| Model Type | Description | Future Application in NMDAR Research |
| Human-Induced Pluripotent Stem Cells (hiPSCs) | Stem cells generated from patients' own cells (e.g., skin or blood) and differentiated into neurons. mdpi.com | Creating patient-specific "disease-in-a-dish" models to test NMDAR PAMs on neurons with the exact genetic background of a disorder, potentially identifying patient subgroups most likely to respond. mdpi.com |
| Brain Organoids | Three-dimensional, self-organizing cultures of hiPSCs that mimic aspects of the brain's structure and cellular diversity. | Studying the effects of NMDAR modulation on neural network formation, activity, and synaptic plasticity in a more complex, tissue-like environment. |
| Humanized Mouse Models | Mice engineered to express human NMDAR subunits or other human-specific genes. mdpi.com | Enhancing the translatability of animal studies by testing compounds against the human version of the target receptor, which can have different pharmacological properties than its rodent counterpart. mdpi.com |
| Advanced Behavioral Paradigms | Sophisticated behavioral tests in animal models that assess more complex cognitive functions relevant to human psychiatric and neurological disorders, such as executive function and social cognition. | Moving beyond simple memory tests to better predict a compound's efficacy on the nuanced cognitive deficits seen in conditions like schizophrenia or depression. oatext.com |
| Disease-Specific Immunization Models | Animal models that replicate autoimmune disorders targeting NMDARs, such as anti-NMDAR encephalitis. oup.com | Testing the ability of PAMs to restore receptor function and reverse behavioral deficits in the context of antibody-mediated NMDAR hypofunction. oup.com |
These advanced models will provide a more rigorous platform for evaluating the efficacy of NMDAR modulators and understanding their effects on human-relevant pathophysiology. mdpi.com
Exploration of Novel Chemical Scaffolds for NMDAR PAMs
The discovery of NMDAR PAMs has revealed a diversity of chemical structures that can achieve positive modulation. exlibrisgroup.com While this compound is a neuroactive steroid derivative, future research will focus on identifying entirely new chemical scaffolds with improved properties. nih.govresearchgate.net The goal is to develop compounds with greater subtype selectivity, better pharmacokinetic profiles, and different modulatory mechanisms. mdpi.comacs.org
Promising areas for exploration include:
Structure-Based Drug Design: Using the growing knowledge of NMDAR allosteric binding sites to computationally screen for and design novel molecules that fit these pockets. acs.org
Scaffold Hopping: Systematically modifying existing chemical scaffolds to create novel structures that retain or improve upon the desired activity while changing other properties, such as brain penetrability or metabolic stability. researchgate.net
Fragment-Based Screening: Identifying small chemical fragments that bind weakly to the receptor and then growing or combining them into more potent, lead-like molecules.
Recent research has already identified novel series of NMDAR PAMs, such as furan-2-carboxamide analogues, which present new opportunities for developing antidepressants. acs.org Another study detailed a series of compounds where minor changes to the chemical structure could interconvert them between being positive and negative allosteric modulators, highlighting the sensitive nature of the modulator binding site. elifesciences.org
Integration of Omics Data in Mechanistic Understanding
To unravel the complex biological consequences of NMDAR modulation, future research will increasingly rely on the integration of large-scale "omics" datasets. embopress.orgfrontiersin.org This involves combining data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics to build a comprehensive picture of the cellular response to a drug. biorxiv.orgnih.gov
This integrative approach can provide deeper mechanistic insights by:
Identifying Regulatory Networks: Pinpointing the specific genes, proteins, and metabolic pathways that are altered following treatment with an NMDAR modulator. biorxiv.org This can reveal the downstream signaling cascades responsible for the therapeutic effects.
Discovering Biomarkers: Identifying molecular signatures in blood or cerebrospinal fluid that correlate with a patient's response to an NMDAR modulator. This could be used to predict treatment success or monitor efficacy.
By leveraging machine learning and computational biology, researchers can build causal models that link drug action to network-level changes and, ultimately, to clinical outcomes. embopress.orgfrontiersin.org
Refinement of Therapeutic Hypotheses based on Preclinical Findings
The outcomes of the this compound clinical trials necessitate a refinement of the therapeutic hypotheses for NMDAR modulation. sagerx.comhdbuzz.net The initial broad hypothesis that enhancing NMDAR function would be beneficial across multiple neurodegenerative diseases needs to be re-evaluated. researchgate.net Future research will focus on a more targeted approach.
This refinement will be driven by:
Linking Specific Deficits to Receptor Subtypes: NMDARs are composed of different subunits (e.g., GluN2A, GluN2B), and the subunit composition varies by brain region and developmental stage. nih.gov Future preclinical work will aim to determine whether cognitive deficits in specific disorders are linked to the hypofunction of a particular NMDAR subtype. mdpi.comresearchgate.net This could lead to the development of subtype-selective PAMs tailored for specific diseases.
Patient Stratification: Using advanced preclinical models and omics-based biomarkers to identify which patient populations are most likely to benefit from NMDAR enhancement. mdpi.com For example, it may be that only patients with a demonstrable deficit in NMDAR signaling, as measured by a specific biomarker, will respond to treatment.
Evaluating Combination Therapies: Investigating whether NMDAR PAMs are more effective when combined with other therapeutic agents. researchgate.net Preclinical studies can model these combinations to identify potential synergies and optimize treatment strategies.
Ultimately, the knowledge gained from the this compound program, while disappointing from a clinical standpoint, provides invaluable lessons. hdbuzz.net These findings will guide a more sophisticated and targeted approach to future research, paving the way for the next generation of NMDAR modulators with a higher probability of success in treating complex brain disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
